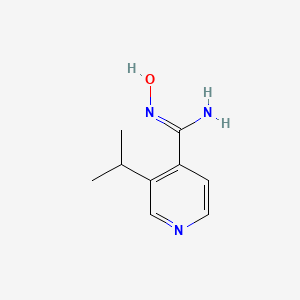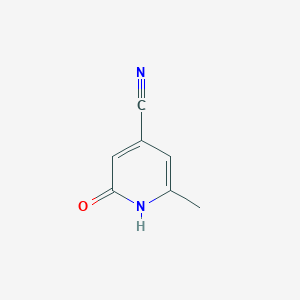![molecular formula C13H7BrCl2N2 B13667683 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)
8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone. This reaction is often carried out in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours. An alternative method involves the use of microwave irradiation, which significantly reduces the reaction time to about 10 minutes at 150°C .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave reactors is also gaining popularity due to their efficiency and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
Comparison: Compared to its analogs, 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine exhibits unique properties due to the presence of both bromine and dichlorophenyl groups. These substituents enhance its reactivity and biological activity, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H7BrCl2N2 |
|---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
8-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-1-5-18-7-12(17-13(9)18)8-3-4-10(15)11(16)6-8/h1-7H |
InChI Key |
NYNQOPXRULRSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)
